molecular formula C11H5Cl2NO2 B1620281 3-Cyano-6,8-dichloro-4-methylcoumarin CAS No. 262590-96-5

3-Cyano-6,8-dichloro-4-methylcoumarin

Cat. No.: B1620281
CAS No.: 262590-96-5
M. Wt: 254.07 g/mol
InChI Key: PCFNJZOBKIHBBA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Cyano-6,8-dichloro-4-methylcoumarin typically involves the reaction of 4-methylcoumarin derivatives with cyanide and chlorinating agents under controlled conditions. One common method includes the bromination of 2-amino-4-alkyl-4H-chromene-3-carbonitriles followed by hydrolysis . Industrial production methods often employ green chemistry principles, utilizing environmentally friendly solvents and catalysts to enhance yield and reduce waste .

Chemical Reactions Analysis

3-Cyano-6,8-dichloro-4-methylcoumarin undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized coumarins .

Mechanism of Action

The mechanism of action of 3-Cyano-6,8-dichloro-4-methylcoumarin involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, its fluorescent properties make it useful in tracking and studying biological processes at the molecular level .

Properties

IUPAC Name

6,8-dichloro-4-methyl-2-oxochromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl2NO2/c1-5-7-2-6(12)3-9(13)10(7)16-11(15)8(5)4-14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFNJZOBKIHBBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350998
Record name 3-CYANO-6,8-DICHLORO-4-METHYLCOUMARIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262590-96-5
Record name 3-CYANO-6,8-DICHLORO-4-METHYLCOUMARIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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